molecular formula C7H17N3O3 B12557521 N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine CAS No. 176370-04-0

N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine

Cat. No.: B12557521
CAS No.: 176370-04-0
M. Wt: 191.23 g/mol
InChI Key: ZMCOMWRZNKKNBB-UHFFFAOYSA-N
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Description

N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine typically involves the reaction of guanidine with a precursor containing the ethoxy groups. One common method is the reaction of guanidine with 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes, while the guanidine moiety can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to modulate biochemical pathways and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonaethylene glycol: Similar in structure but lacks the guanidine moiety.

    Octaethylene glycol: Another similar compound with fewer ethoxy groups.

    Undecaethylene glycol: Contains more ethoxy groups but no guanidine moiety.

Uniqueness

N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is unique due to the presence of both the ethoxy groups and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

176370-04-0

Molecular Formula

C7H17N3O3

Molecular Weight

191.23 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]guanidine

InChI

InChI=1S/C7H17N3O3/c8-7(9)10-1-3-12-5-6-13-4-2-11/h11H,1-6H2,(H4,8,9,10)

InChI Key

ZMCOMWRZNKKNBB-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCO)N=C(N)N

Origin of Product

United States

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